4-甲基伞形花素-2-乙酰氨基-2-脱氧-6-硫酸-β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

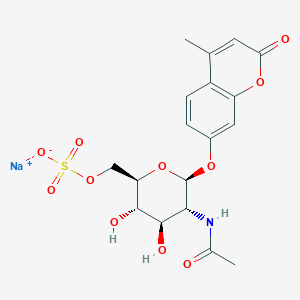

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside-6-sulphate sodium salt, also known as 4-Methylumbelliferyl-N-acetyl-β-Glucosaminide or 4-ΜU-2-acetamido-2-deoxy-β-D-Glucopyranoside, is a fluorogenic substrate . It is specifically designed for the detection and quantification of various enzymes, including beta-glucosidases and sulfatases . It can be used to test for Sanfilippo B Syndrome .

Molecular Structure Analysis

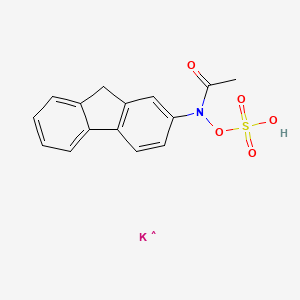

The molecular formula of this compound is C18H21NO11S.Na . The InChI code is QCTHLCFVVACBSA-JVNHZCFISA-N . The compound is a solid in form .Chemical Reactions Analysis

Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released . Its fluorescence can be used to quantify β-hexosaminidase activity .Physical And Chemical Properties Analysis

The compound is a solid in form . Its molecular weight is 379.4 . The fluorescence of 4-MU, a product of the enzymatic reaction, is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .科学研究应用

Hexosaminidase Assays

This compound is a fluorogenic substrate for β-hexosaminidases . It is used in hexosaminidase assay procedures for various applications, including patient testing and carrier screening, characterization of knock-out mice with potentially altered hexosaminidase activities, detailed structure-function studies aimed at elucidating the enzymatic mechanism, and to characterize newly described enzyme variants from other organisms .

Diagnosis of GM2 Gangliosidoses

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide-6-sulfate sodium salt has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with GM2 gangliosidoses such as Tay-Sachs disease . These are a family of lysosomal storage disorders that result from inherited β-hexosaminidase deficiency .

Study of Inflammatory Diseases

Aberrant hexosaminidase levels have been found to be associated with a variety of inflammatory diseases . This compound can be used in research to understand the role of hexosaminidases in these conditions.

Enzyme Inhibitor Screening

The compound can be used in high-throughput screening for enzyme inhibitors . The fluorescence of the released 4-methylumbelliferone can be used to quantify β-hexosaminidase activity, allowing for the identification of potential inhibitors.

Structure-Function Studies

This compound is used in detailed structure-function studies aimed at elucidating the enzymatic mechanism of β-hexosaminidases . This can help in understanding the function of these enzymes at a molecular level.

Characterization of Enzyme Variants

4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide-6-sulfate sodium salt can be used to characterize newly described enzyme variants from other organisms . This can help in the discovery and understanding of new enzymes.

Neurodegenerative Disorders Research

This compound can be used in neuroscience research, particularly in the study of neurodegenerative disorders . For example, it can be used to study the role of β-hexosaminidases in diseases like Tay-Sachs, which is characterized by defects in the α subunit of β-hexosaminidase .

Sanfilippo B Syndrome Testing

It can be used as a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase and can be used to test for Sanfilippo B Syndrome .

作用机制

Target of Action

The primary target of 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide-6-sulfate sodium salt, also known as 4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE, is N-acetyl-β-D-glucosaminidase . This enzyme plays a crucial role in the degradation of glycosaminoglycans at lysosomes .

Mode of Action

The compound acts as a fluorogenic substrate for N-acetyl-β-D-glucosaminidase . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .

Biochemical Pathways

The compound is involved in the lysosomal degradation pathway of glycosaminoglycans. The enzymatic cleavage of this compound by β-hexosaminidases is a part of the normal catabolic pathway of glycosaminoglycans .

Result of Action

The cleavage of this compound by β-hexosaminidases results in the release of 4-methylumbelliferone . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity . This can be particularly useful in diagnosing conditions such as G M2 gangliosidoses, including Tay-Sachs disease, which is characterized by defects in the α subunit of β-hexosaminidase .

Action Environment

The action of this compound is influenced by the pH of the environment. The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high pH (7.12-10.3), respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .

属性

IUPAC Name |

sodium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBYZEXXKLRSJR-SZSLDHOESA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20NNaO11S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145877.png)

![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B1145878.png)

![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)